Sodium Channel Blockade Potency: Sparteine vs. Quinidine and Ajmaline
In a direct head-to-head comparison using loose patch clamp on isolated single skeletal muscle fibers, sparteine sulfate demonstrated an IC50 of 168.8 µM for inhibition of sodium currents, which was approximately 3-fold higher (less potent) than quinidine (IC50 55.7 µM) and 26-fold higher than ajmaline (IC50 6.6 µM) [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for sodium current blockade |
|---|---|
| Target Compound Data | 168.8 µM |
| Comparator Or Baseline | Quinidine (55.7 µM) and Ajmaline (6.6 µM) |
| Quantified Difference | Sparteine is 3.0-fold less potent than quinidine and 25.6-fold less potent than ajmaline in this assay |
| Conditions | Isolated single skeletal muscle fibers, loose patch clamp technique |
Why This Matters
This quantitative potency differential enables researchers to select the appropriate compound based on required sodium channel blocking strength, avoiding off-target effects from overly potent or weak inhibition.
- [1] Körner J, et al. Differential effects of alkaloids on sodium currents of isolated single skeletal muscle fibers. FEBS Lett. 1998;436(2):251-255. View Source
